Vinylphenyldimethylsilane (CAS 1125-26-4) is a monofunctional organosilicon monomer characterized by a reactive vinyl group, a sterically demanding phenyl ring, and two methyl groups bonded to a central silicon atom. As a clear, processable liquid with a boiling point of 82 °C at 20 mmHg and a specific gravity of approximately 0.892 g/mL, it integrates seamlessly into standard industrial synthetic workflows . Its primary procurement value lies in its unique balance of steric bulk, π-conjugation, and high refractive index (nD20 1.507) . These properties make it a premium precursor for advanced silicone elastomers, optical resins, and specialized block copolymers where simpler aliphatic silanes fail to meet optical or kinetic performance thresholds.
Substituting Vinylphenyldimethylsilane with simpler aliphatic analogs like Trimethylvinylsilane (TMVS) fundamentally alters both reaction kinetics and downstream material properties. TMVS lacks the phenyl ring's π-conjugation through the silicon d-orbital, resulting in a nearly five-fold reduction in nucleophilic addition rates during anionic polymerization workflows [1]. Furthermore, aliphatic substitutes cannot achieve the high refractive index required for optical-grade silicones and encapsulants [2]. Conversely, substituting with difunctional silanes (e.g., dimethyldivinylsilane) introduces unwanted crosslinking, ruining the linear or pendant architectures required in side-chain liquid crystal polymers and specialized gas-separation membranes.
The reactivity of vinylsilanes toward nucleophiles is strongly influenced by silicon substituents. In kinetic studies of addition reactions with lithium diethylamide at 50 °C, Vinylphenyldimethylsilane demonstrated a rate constant of 14.8 × 10^-4 dm^3 mol^-1 s^-1. In direct contrast, the aliphatic baseline Trimethylvinylsilane (TMVS) exhibited a rate constant of only 2.9 × 10^-4 dm^3 mol^-1 s^-1 [1]. This 5.1-fold increase is attributed to π-conjugation between the phenyl and vinyl groups through the empty d-orbital of the silicon atom.
| Evidence Dimension | Reaction rate constant (k) with lithium diethylamide |
| Target Compound Data | 14.8 × 10^-4 dm^3 mol^-1 s^-1 |
| Comparator Or Baseline | Trimethylvinylsilane (TMVS): 2.9 × 10^-4 dm^3 mol^-1 s^-1 |
| Quantified Difference | 5.1x faster reaction rate for the target compound |
| Conditions | Reaction in cyclohexane (cHx) at 50 °C |
Faster reaction kinetics allow for significantly shorter cycle times and higher throughput in anionic polymerization and functionalization workflows.
For optical coatings and encapsulants, the refractive index (RI) of the monomer is a critical procurement specification. Vinylphenyldimethylsilane possesses a measured refractive index of nD20 1.507 . By comparison, the standard aliphatic comparator Trimethylvinylsilane has a significantly lower refractive index (typically ~1.390). The incorporation of the sterically dense phenyl ring directly elevates the optical density of the resulting polymer networks.
| Evidence Dimension | Refractive Index (nD20) |
| Target Compound Data | 1.507 |
| Comparator Or Baseline | Aliphatic vinylsilanes (e.g., TMVS): ~1.390 |
| Quantified Difference | Increase of >0.11 RI units |
| Conditions | Standard liquid phase measurement at 20 °C |
Procuring this monomer is essential for formulating high-transparency, high-RI silicone encapsulants used in LEDs and advanced optical lenses.
In the development of sustainable iron-catalyzed dimerization and cross-cycloaddition reactions, precursor coordination efficiency dictates catalyst survival. Addition of Vinylphenyldimethylsilane to the iron precatalyst [(MePDI)Fe(N2)]2(μ2-N2) afforded the corresponding iron bis(vinylsilane) complex in >98% conversion within 15 minutes at ambient temperature. Conversely, steric mimics like t-butyl-ethylene failed to undergo coupling entirely and instead caused decomposition of the iron precatalyst and elemental iron deposition [1].
| Evidence Dimension | Catalyst coordination and conversion efficiency |
| Target Compound Data | >98% conversion to active complex in <15 minutes |
| Comparator Or Baseline | t-butyl-ethylene: 0% conversion, catalyst decomposition |
| Quantified Difference | Complete conversion vs. total catalyst failure |
| Conditions | Reaction with [(MePDI)Fe(N2)]2(μ2-N2) in benzene-d6 at ambient temperature |
Ensures stable, high-yield cross-cycloaddition and hydroalkenylation when utilizing sustainable, cost-effective iron catalysts instead of precious metals.
When utilized as a monomer for synthesizing side-chain liquid crystalline polyethylenes (via anionic polymerization and subsequent functionalization), the resulting polymers exhibit superior thermal properties. Silylated polyethylenes derived from this class of monomers demonstrated a broad mesomorphic phase temperature range of approximately 85 °C. In contrast, analogous polysilabutane systems exhibited a much narrower mesomorphic phase range of only 34 °C [1].
| Evidence Dimension | Mesomorphic phase temperature range |
| Target Compound Data | ~85 °C range |
| Comparator Or Baseline | Polysilabutane analogs: 34 °C range |
| Quantified Difference | 1.5x broader thermal stability window for the mesophase |
| Conditions | Side-chain polyethylenes with methoxybenzoate type mesogenic cores |
Provides the extended thermal stability window required for commercial liquid crystal displays and advanced thermotropic materials.
Due to its high refractive index (nD20 1.507) driven by the phenyl substituent, this compound is the optimal choice for synthesizing optical-grade silicone elastomers. It is heavily procured for LED encapsulants, contact lens formulations, and transparent protective coatings where aliphatic silanes fail to meet stringent optical density requirements .
Leveraging its ability to form highly stable mesomorphic phases over an 85 °C temperature window, this monomer is highly suited for the industrial synthesis of side-chain liquid crystalline polyethylenes. It is the preferred procurement choice for manufacturers developing advanced thermotropic materials and display technologies [1].
Because its π-conjugated structure enables nucleophilic addition rates over 5 times faster than trimethylvinylsilane, Vinylphenyldimethylsilane is prioritized in commercial anionic polymerization workflows. It is used to efficiently produce narrow molecular weight distribution block copolymers for gas-separation membranes and specialty plastics [2].
In modern green chemistry scale-ups, this compound serves as an ideal substrate for iron-catalyzed hydroalkenylation and cross-cycloaddition. Its ability to rapidly coordinate with iron precatalysts without causing catalyst decomposition makes it a reliable building block for synthesizing complex π-conjugated double bond systems without relying on expensive rhodium or palladium catalysts [3].
Flammable